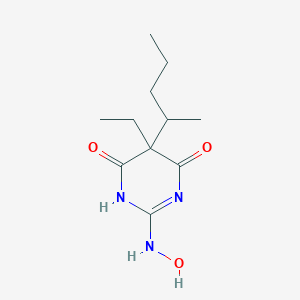
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Übersicht
Beschreibung
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione, also known as EHPD, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. EHPD is a pyrimidine derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has been shown to have biochemical and physiological effects on various cell types. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can contribute to the prevention of oxidative stress and inflammation. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to have high stability and solubility, which makes it easier to work with. However, one of the limitations of using 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione. One potential area of research is the development of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione derivatives with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the molecular targets of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione and its mechanism of action in different cell types. Furthermore, the potential use of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is a pyrimidine derivative that has shown potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione are needed to fully understand its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
102856-34-8 |
|---|---|
Produktname |
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione |
Molekularformel |
C11H19N3O3 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
5-ethyl-2-hydroxyimino-5-pentan-2-yl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H19N3O3/c1-4-6-7(3)11(5-2)8(15)12-10(14-17)13-9(11)16/h7,17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
NUSFMNUYSBYLOQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=NO)NC1=O)CC |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

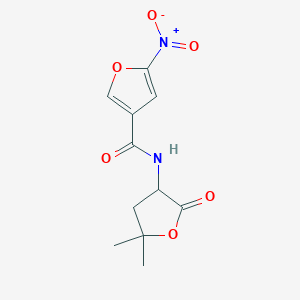
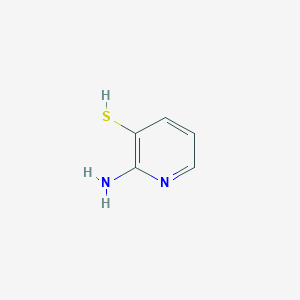
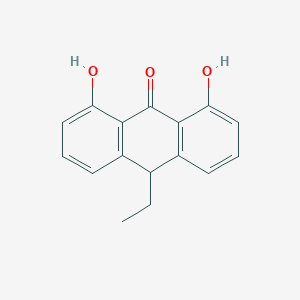
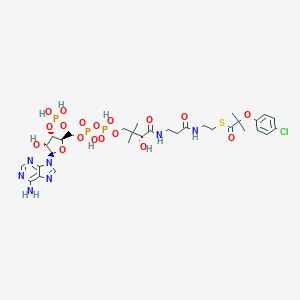

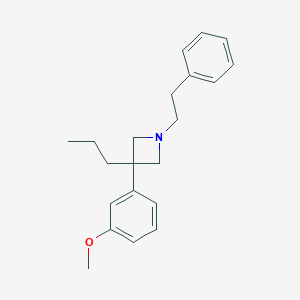
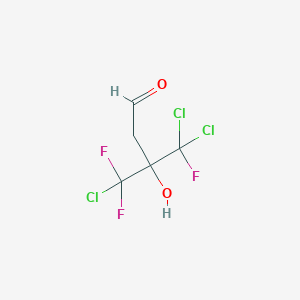
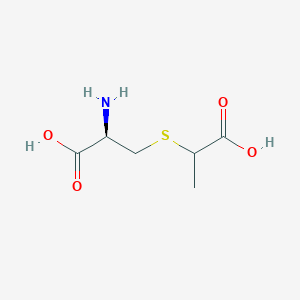
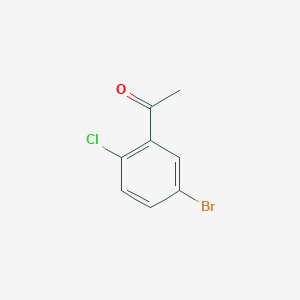
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
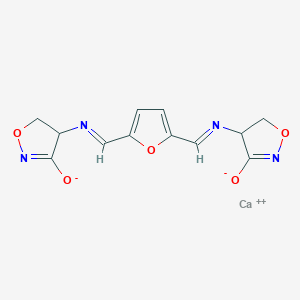
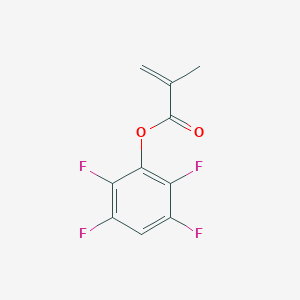
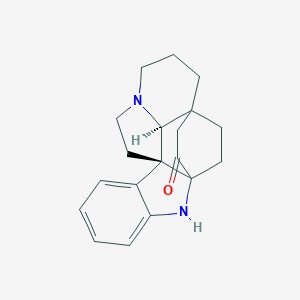
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)